Fasudil hydrochloride

Catalog No.
S548334
CAS No.
105628-07-7
M.F
C14H18ClN3O2S
M. Wt
327.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fasudil hydrochloride

CAS Number

105628-07-7

Product Name

Fasudil hydrochloride

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H

InChI Key

LFVPBERIVUNMGV-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine, AT 877, AT-877, AT877, fasudil, fasudil hydrochloride, fasudil mesylate, HA 1077, HA-1077

Canonical SMILES

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]

Vascular Disorders:

  • Cerebral Vasospasm: Fasudil is approved in Japan and China for treating cerebral vasospasm, a narrowing of the brain's blood vessels following subarachnoid hemorrhage. Studies suggest it improves blood flow and reduces neurological deficits. [Source: ]
  • Pulmonary Hypertension: Fasudil shows promise in treating pulmonary hypertension, characterized by high blood pressure in the lungs. Research indicates it improves lung function and exercise capacity in patients with this condition. [Source: ]

Neurodegenerative Diseases:

  • Alzheimer's Disease: Fasudil's ability to improve blood flow and reduce inflammation sparks interest in its potential for treating Alzheimer's disease. Preclinical studies suggest it may improve cognitive function and reduce brain atrophy. [Source: ]
  • Parkinson's Disease: Initial studies indicate Fasudil may improve motor function and slow disease progression in Parkinson's disease patients. Further research is needed to confirm these findings. [Source: ]

Fibrotic Diseases:

  • Liver Fibrosis: Fasudil shows promise in preventing and treating liver fibrosis, a condition characterized by excessive scar tissue buildup. Studies suggest it inhibits hepatic stellate cell activation, key players in fibrosis development. [Source: ]
  • Kidney Fibrosis: Research suggests Fasudil may protect against kidney fibrosis, a complication of various kidney diseases. Studies indicate it reduces inflammation and promotes tissue repair. [Source: ]

Other Potential Applications:

  • Cancer: Fasudil's anti-tumorigenic properties are being explored in various cancers. Studies suggest it may inhibit cancer cell invasion and metastasis. [Source: ]
  • Stroke: Fasudil's neuroprotective effects are being investigated in stroke models. Studies suggest it may reduce brain damage and improve functional recovery after stroke. [Source: ]

Fasudil hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase, also known as Rho kinase. It is primarily used in the treatment of cerebral vasospasm and has shown potential in various other therapeutic areas, including cardiovascular diseases and neuroprotection. The chemical formula for fasudil hydrochloride is C₁₄H₁₈ClN₃O₂S, with a molecular weight of approximately 327.83 g/mol .

, primarily focused on the sulfonylation of 5-isoquinoline sulfonyl chloride with amino-protected homopiperazine. This process typically includes:

  • Sulfonylation: The reaction of 5-isoquinoline sulfonyl chloride with an amino-protected homopiperazine to form a sulfonamide.
  • Deprotection: Removal of the amino protecting group from the reaction product to yield fasudil hydrochloride.
  • Recrystallization: Purification steps to enhance the yield and purity of the final product .
5 isoquinoline sulfonyl chloride+amino protected homopiperazineFasudil hydrochloride\text{5 isoquinoline sulfonyl chloride}+\text{amino protected homopiperazine}\rightarrow \text{Fasudil hydrochloride}

Fasudil hydrochloride exhibits significant biological activity as a Rho kinase inhibitor, which plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration. By inhibiting Rho kinase, fasudil leads to:

  • Vasodilation: Relaxation of vascular smooth muscle, which aids in reducing blood pressure.
  • Neuroprotection: Potential benefits in conditions such as cerebral ischemia by preventing neuronal cell death.
  • Anti-inflammatory effects: Reduction in inflammation through modulation of cellular signaling pathways .

The synthesis of fasudil hydrochloride can be achieved through multiple methods:

  • Traditional Method: Involves the sulfonylation of 5-isoquinoline sulfonyl chloride with amino-protected homopiperazine followed by deprotection.
  • Unconventional Synthetic Process: A more efficient method has been developed using readily available starting materials like ethylenediamine and 5-isoquinoline sulfonyl chloride, which reduces costs and improves yields .

Fasudil hydrochloride is primarily used in:

  • Cerebral Vasospasm Treatment: Approved for use in managing post-subarachnoid hemorrhage complications.
  • Cardiovascular Diseases: Investigated for its potential to treat conditions like carotid stenosis.
  • Neuroprotective Research: Studied for its effects on ischemic brain damage and other neurodegenerative conditions .

Studies have indicated that fasudil hydrochloride interacts with several biological pathways:

  • It inhibits the phosphorylation of myosin light chain, thereby affecting smooth muscle contraction.
  • It has been shown to modulate inflammatory responses in various cell types, highlighting its potential in treating inflammatory diseases .

Similar Compounds

Fasudil hydrochloride shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaKey Features
HydroxyfasudilC₁₄H₁₇N₃O₂SActive metabolite of fasudil
Y27632C₁₄H₁₈N₂O₂SAnother Rho kinase inhibitor
H1152C₁₄H₁₈N₂O₂SSelective Rho kinase inhibitor
GSK269962AC₁₅H₁₉N₃O₂SInhibitor with similar mechanisms

Uniqueness of Fasudil Hydrochloride

Fasudil hydrochloride is unique due to its specific action on Rho kinase, making it particularly effective in treating cerebral vasospasm compared to other inhibitors that may have broader or different targets. Its dual role as both a vasodilator and neuroprotective agent further distinguishes it from similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

327.0808257 g/mol

Monoisotopic Mass

327.0808257 g/mol

Heavy Atom Count

21

UNII

SQ04N8S7BR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

Treatment of non-traumatic subarachnoid haemorrhage

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant

Irritant

Other CAS

105628-07-7

Wikipedia

Fasudil hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-12

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